N-ethylpyrrolidine-3-sulfonamide
Overview
Description
“N-ethylpyrrolidine-3-sulfonamide” is an organic compound that belongs to the group of sulfonamides. It has a CAS Number of 1427379-69-8 and a molecular weight of 178.26 . It is a white crystalline solid.
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “N-ethylpyrrolidine-3-sulfonamide”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “N-ethylpyrrolidine-3-sulfonamide” is represented by the Inchi Code: 1S/C6H14N2O2S/c1-2-8-11(9,10)6-3-4-7-5-6/h6-8H,2-5H2,1H3 .Physical And Chemical Properties Analysis
“N-ethylpyrrolidine-3-sulfonamide” has a melting point of 69-70°C . It is a powder in physical form .Scientific Research Applications
Environmental Impact and Biodegradation
Pesticide Use in Agriculture :N-Ethyl perfluorooctane sulfonamide (EtFOSA), an active ingredient in sulfluramid (a pesticide), is extensively used in Brazil for managing leaf-cutting ants. Its application leads to environmental contamination by per- and polyfluoroalkyl substances (PFASs) in various components like soil, water, and eucalyptus leaves. PFASs, including EtFOSA transformation products like PFOS, FOSA, and PFOA, pose ecological risks due to their persistence and bioaccumulation potential (Nascimento et al., 2018).
Uptake and Biotransformation in Plants :The uptake and metabolism of N-EtFOSA in plants such as wheat, soybean, and pumpkin have been studied, revealing efficient root absorption and translocation to shoots. N-EtFOSA is metabolized into various transformation products like FOSAA, PFOSA, and PFOS in plants, indicating unique biotransformation pathways differing from those in microorganisms and animals (Zhao et al., 2018).
Earthworm Biotransformation :Earthworms (Eisenia fetida) exposed to N-EtFOSA undergo biotransformation, accumulating metabolites like FOSAA, FOSA, and PFOS. The bioaccumulation and elimination rates of these compounds in earthworms have been studied, providing insights into terrestrial biotransformation and accumulation processes (Zhao et al., 2018).
Chemical Synthesis and Applications
Chemical Synthesis :The chemical properties and synthesis of sulfonamides, including N-ethylpyrrolidine-3-sulfonamide, have been explored. Research has been conducted on novel methods for efficient synthesis and applications of sulfonamide derivatives in various fields, including pharmaceuticals and agrochemicals (Ghattas et al., 2014).
Pharmaceutical Research :Sulfonamide compounds, including N-ethylpyrrolidine-3-sulfonamide derivatives, have been investigated for their potential in pharmaceutical applications. These include antibacterial, antiviral, anti-cancer, and other therapeutic properties. The research has focused on developing novel sulfonamide-based drugs with enhanced efficacy and reduced toxicity (Scozzafava et al., 2003).
Mechanism of Action
Sulfonamides, the group to which “N-ethylpyrrolidine-3-sulfonamide” belongs, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethylpyrrolidine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-2-8-11(9,10)6-3-4-7-5-6/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFAOVYTLNLVDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298044 | |
Record name | 3-Pyrrolidinesulfonamide, N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethylpyrrolidine-3-sulfonamide | |
CAS RN |
1427379-69-8 | |
Record name | 3-Pyrrolidinesulfonamide, N-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinesulfonamide, N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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